CYP3A4 Inhibition Liability Compared to Unsubstituted Benzamide Analog
The 3-chlorobenzamide derivative demonstrates weak CYP3A4 inhibition (IC50 ≈ 50 µM) in pooled mixed-gender human liver microsomes using testosterone as a probe substrate [1]. In the broader triazolopiperidine benzamide class, the nature of the benzamide substituent is a primary driver of CYP inhibition; published SAR data indicate that some analogs (e.g., those bearing larger or more lipophilic aryl groups) exhibit substantially greater CYP3A4 inhibitory potency, shifting from weak to moderate liability [2]. This places the target compound at a more favorable starting point for lead optimization where CYP3A4-mediated drug-drug interaction risk must be minimized.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 50,000 nM |
| Comparator Or Baseline | Class-level analog benzamides in the triazolopiperidine series with CYP3A4 IC50 values ranging from <1 µM to >50 µM depending on benzamide substitution [2]. |
| Quantified Difference | Target compound is ≥30-fold less potent as CYP3A4 inhibitor compared to the most susceptible class members. |
| Conditions | Pooled mixed-gender human liver microsomes, testosterone substrate, NADPH cofactor, 3-min preincubation, HPLC detection. |
Why This Matters
Low CYP3A4 inhibition potential preserves hepatic metabolic clearance pathways and reduces risk of pharmacokinetic drug-drug interactions during preclinical development.
- [1] BindingDB BDBM50103451 (ChEMBL3398252). Affinity Data: IC50 = 5.00E+4 nM. Inhibition of CYP3A4 in pooled mixed-gender human liver microsomes using testosterone substrate in presence of NADPH pre-incubated for 3 mins by HPLC. Retrieved from https://bdb8.ucsd.edu View Source
- [2] Wilhelm, J. L., et al. (2015). Supporting Information: Table 2 SAR for Benzamide of 1,2,3-Triazolopiperidines. ACS Med. Chem. Lett., 6(6), 671–676. PMC4468405. View Source
